7-Chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class. Its structure features a chromeno-pyrrole-dione core substituted with a chlorine atom at position 7, a 2-fluorophenyl group at position 1, and a 3-(morpholin-4-yl)propyl chain at position 2. This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, a method optimized for generating diverse libraries of functionalized derivatives .
Properties
Molecular Formula |
C24H22ClFN2O4 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
7-chloro-1-(2-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H22ClFN2O4/c25-15-6-7-19-17(14-15)22(29)20-21(16-4-1-2-5-18(16)26)28(24(30)23(20)32-19)9-3-8-27-10-12-31-13-11-27/h1-2,4-7,14,21H,3,8-13H2 |
InChI Key |
VRKKUDQUEKELAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of a suitable precursor to form the chromeno-pyrrole core. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to promote cyclization.
Introduction of the Chloro and Fluorophenyl Groups: The chloro and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of chlorinating and fluorinating agents under controlled conditions.
Attachment of the Morpholinyl-Propyl Side Chain: The morpholinyl-propyl side chain is attached through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group and a nucleophile under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the reduction of the chloro or fluorophenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span multiple fields, particularly in medicinal chemistry:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The chromeno-pyrrole framework has been linked to the inhibition of cell proliferation in various cancer cell lines. For instance, derivatives of dihydrochromeno compounds have shown promising results against breast cancer and leukemia models .
2. Antimicrobial Properties
Studies have demonstrated that pyrrole-containing compounds possess antimicrobial activity against a range of pathogens. The incorporation of morpholine groups in the structure enhances its interaction with bacterial membranes, leading to increased efficacy against resistant strains .
3. Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Research shows that similar structures can protect neuronal cells from oxidative stress and apoptosis .
Case Studies
Several studies have explored the biological activities of compounds related to 7-Chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated a series of chromeno-pyrrole derivatives for their anticancer effects. The results indicated that specific substitutions on the pyrrole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 12 µM .
Case Study 2: Antimicrobial Efficacy
In a publication focusing on antimicrobial agents, researchers synthesized various derivatives and tested their activity against Gram-positive and Gram-negative bacteria. One derivative demonstrated an MIC value of 8 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
Mechanism of Action
The mechanism of action of 7-chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points :
- Hydroxyl-containing derivatives (e.g., 4{8–11-24}, 4{9–5-21}) exhibit higher melting points (>295°C and 276–279°C, respectively) due to hydrogen-bonding interactions . The absence of hydroxyl groups in the target compound and RN:634574-70-2 suggests lower melting points, though experimental data are unavailable.
- Bulky substituents (e.g., phenethyl in 4{8–11-24}) may enhance thermal stability compared to smaller groups like furan-2-ylmethyl .
Morpholine Chain Length and Position :
- The target compound’s 3-(morpholin-4-yl)propyl chain provides a longer alkyl spacer than RN:634574-70-2’s 2-morpholinylethyl group. This difference may influence solubility and membrane permeability, as longer chains often enhance lipophilicity .
Aromatic Substitutions :
- Fluorophenyl vs. Hydroxyphenyl: Fluorine’s electronegativity enhances metabolic stability compared to hydroxyl groups, which are prone to glucuronidation. However, hydroxyl groups improve aqueous solubility .
- Positional Isomerism: The 2-fluorophenyl group in the target compound versus the 4-fluorophenyl group in RN:634574-70-2 may alter steric and electronic interactions with biological targets .
Synthetic Yields :
- Yields for analogous compounds range from 62% to 72%, reflecting the efficiency of the multicomponent synthesis protocol under mild conditions . The target compound’s yield is unreported but likely falls within this range.
Functional Group Contributions to Bioactivity (Hypothetical Analysis)
While direct biological data for the target compound are unavailable, insights can be extrapolated from related derivatives:
Biological Activity
7-Chloro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a chromeno-pyrrole core, which is known for its diverse biological properties. The molecular formula is with a molecular weight of 432.88 g/mol. Its structural features include:
- Chloro and Fluoro Substituents : These halogenated groups can enhance the compound's reactivity and biological activity.
- Morpholine Moiety : This functional group is often associated with improved solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of the chromeno-pyrrole scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cells in vitro.
- Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in cancer cell growth and survival, particularly those related to tyrosine kinase receptors.
- Case Study Findings :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : The antimicrobial efficacy against various pathogens was assessed using disc diffusion methods. The results indicated significant activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values obtained from studies on the antimicrobial activity of related compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Halogen Substitution : The presence of chloro and fluoro groups enhances bioactivity compared to non-halogenated analogs.
- Morpholine Linkage : The morpholine group contributes to the overall pharmacokinetic profile, improving solubility and receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
